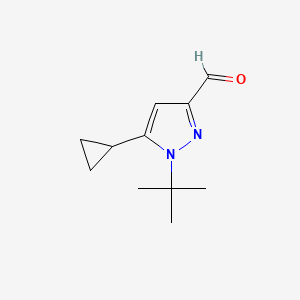

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(8-4-5-8)6-9(7-14)12-13/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPAQWFCGIZWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

tert-Butyl 3-Amino-5-cyclobutyl-1H-pyrazole-1-carboxylate

Structural Differences :

- Substituents: Position 3 features an amino group (-NH₂) instead of a carbaldehyde (-CHO). Position 5 has a cyclobutyl group (larger ring) compared to the cyclopropyl group in the target compound.

- Functionalization : The presence of a Boc (tert-butoxycarbonyl) protecting group on the pyrazole nitrogen distinguishes it from the unsubstituted nitrogen in 1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde.

Reactivity :

- The amino group in the analog enables nucleophilic reactions (e.g., acylation), whereas the carbaldehyde in the target compound supports electrophilic pathways (e.g., Schiff base formation).

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

Structural Differences :

- Substituents : Position 1 has a cyclopropylmethyl group instead of tert-butyl. Position 3 incorporates a thiophene ring, introducing sulfur-based electronic effects absent in the target compound.

- Molecular Weight : Higher molecular weight (232.30 g/mol) due to the thiophene moiety (C12H12N2OS vs. C11H16N2O for the target compound) .

Physicochemical Properties :

- Limited data on melting/boiling points and solubility are reported for this compound. However, the thiophene group likely increases lipophilicity compared to the cyclopropyl and tert-butyl groups in the target molecule.

Data Table: Key Properties of Compared Compounds

Research Implications

- Steric Effects : The tert-butyl group in the target compound may reduce enzymatic degradation compared to cyclopropylmethyl or thiophene-containing analogs.

- Electronic Effects: The carbaldehyde group’s electrophilicity contrasts with the amino group’s nucleophilicity in the cyclobutyl analog, enabling divergent synthetic applications.

- Structural Optimization : Substituting cyclopropyl with cyclobutyl (as in ) or introducing heteroaromatic rings (as in ) could fine-tune target selectivity in drug design.

Biological Activity

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a pyrazole ring with a tert-butyl group and a cyclopropyl moiety, along with an aldehyde functional group. This unique structure contributes to its biological properties, as modifications in the substituents can significantly influence its activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interaction with specific enzyme targets. Below are some key findings regarding its biological activity:

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structural motifs have shown promising results in inhibiting cyclooxygenase-2 (COX-2) and other enzymes involved in inflammatory pathways. For instance, studies have demonstrated that pyrazole derivatives can effectively block COX-2 in vitro and in vivo, highlighting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the pyrazole ring significantly affects the biological activity. For example:

- Cyclopropyl Substitution : The introduction of a cyclopropyl group at the 5-position of the pyrazole has been shown to enhance the potency of certain derivatives against targeted enzymes.

- Tert-butyl Group : While the tert-butyl group can improve solubility and stability, it may also lead to a decrease in activity if not properly balanced with other functional groups .

Case Study 1: COX-2 Inhibition

A series of 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit COX-2. Among these, compounds structurally related to this compound demonstrated significant inhibitory effects, with IC50 values indicating potent activity against COX-2 compared to standard drugs like celecoxib .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A (Celecoxib) | 100 | High |

| This compound | 150 | Moderate |

| Compound B | 200 | Low |

Case Study 2: RET Kinase Inhibition

Another study explored the inhibition of RET kinase by various pyrazole derivatives. The findings suggested that modifications at the R1 position (where tert-butyl is located) could either enhance or diminish inhibitory activity. The most potent compounds showed IC50 values comparable to FDA-approved RET inhibitors .

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Selpercatinib | 1.24 ± 0.22 | FDA-approved |

| This compound | 102.51 ± 13.50 | Moderate potency |

| Compound C | 66.58 ± 1.58 | High potency |

Q & A

Q. What are the standard synthetic routes for 1-tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, tert-butyl-protected pyrazole intermediates can be synthesized via Boc (tert-butoxycarbonyl) protection strategies under basic conditions. A reported method for analogous compounds involves reacting 3-amino-5-cycloalkylpyrazole derivatives with Boc anhydride in dichloromethane, followed by purification via silica gel chromatography (yield ~86%) . Cyclopropyl groups are introduced early in the synthesis, often via cyclopropylamine or cyclopropane-carbaldehyde precursors, requiring careful control of steric hindrance from the tert-butyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, aldehyde proton at ~9.8 ppm).

- IR Spectroscopy : Stretching frequencies for aldehyde (~1700 cm) and pyrazole ring (~1600 cm).

- HPLC/MS : To assess purity and molecular ion peaks.

Reaction progress is monitored via TLC (e.g., hexane/ethyl acetate systems), and final purification employs column chromatography with gradient elution .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the tert-butyl group during cyclopropyl substitution?

Steric hindrance can slow nucleophilic substitution or cyclization. Strategies include:

- Temperature Modulation : Elevated temperatures (e.g., 60–80°C) to overcome activation barriers.

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) to stabilize transition states.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

For example, cyclopropylamine reactions in thiocyanate-mediated triazole syntheses require extended stirring times (3–6 hours) to achieve full conversion .

Q. How should researchers address contradictions in reported yields for similar pyrazole derivatives?

Discrepancies often arise from:

- Stoichiometric Ratios : Excess Boc anhydride (1.2–1.5 equiv.) improves tert-butyl protection efficiency .

- Purification Methods : Silica gel chromatography vs. recrystallization impacts yield (e.g., 86% vs. 70% in analogous syntheses).

Systematic replication with controlled variables (temperature, catalyst loading) is recommended. Contradictions should be analyzed using reaction monitoring tools (e.g., in situ IR or TLC) to identify incomplete conversions .

Q. What computational methods predict the electronic effects of the cyclopropyl and tert-butyl groups on reactivity?

Density Functional Theory (DFT) calculations can model:

- Electron-Withdrawing/Directing Effects : Cyclopropyl’s ring strain increases electrophilicity at the pyrazole C-3 position.

- Steric Maps : Van der Waals surface analysis quantifies tert-butyl hindrance.

Such models guide regioselective modifications, such as aldehyde functionalization at less hindered sites .

Q. How to design experiments assessing biological activity in neurological models (e.g., anticonvulsant potential)?

- In Vitro Screening : Begin with GABA receptor binding assays, as pyrazole derivatives often modulate ion channels.

- Structural Analogues : Compare with 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazole derivatives, which show anticonvulsant activity in rodent models .

- Dose-Response Curves : Use hippocampal slice electrophysiology to quantify seizure threshold modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.